

The Chemical Profile of Fusicoccin H: Structure, Activity, and Experimental Insights

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Compound of Interest

Compound Name: *Fusicoccin H*

Cat. No.: *B1233563*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fusicoccin H (FC-H) is a diterpenoid glycoside and a minor metabolite produced by the fungus *Phomopsis amygdali* (previously *Fusicoccum amygdali*)[1][2][3]. Unlike its well-studied analogue, Fusicoccin A (FC-A), a potent phytotoxin known for inducing plant wilting, **Fusicoccin H** exhibits significantly reduced biological activity[4][5]. It is structurally distinct and serves as a biosynthetic precursor to FC-A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to **Fusicoccin H**. Its unique profile as a structurally related but biologically weak analogue makes it a valuable tool for structure-activity relationship (SAR) studies and for probing the intricacies of the 14-3-3 protein-protein interactions stabilized by fusicoccanes.

Chemical Structure and Physicochemical Properties

Fusicoccin H is chemically identified as 16-O-demethyl-19-deoxy-de-t-pentenylidideacetylFC. Structurally, it is a terpene glycoside characterized by the core 5-8-5 carbocyclic ring system typical of fusicoccanes. Key distinctions from the highly active Fusicoccin A include the absence of acetyl groups and the lack of the O-tert-pentenyl group on the glucose moiety, which contributes to its increased hydrophilicity.

Data Presentation: Physicochemical Properties

The quantitative properties of **Fusicoccin H** are summarized in the table below for clear reference and comparison.

Property	Value	Source
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[[(1E,3R,8R,9R,10R,11S,14S)- 9-hydroxy-14- (hydroxymethyl)-3,10-dimethyl- 6-propan-2-yl-8- tricyclo[9.3.0.0 ^{3,7}]tetradeca- 1,6-dienyl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	
Molecular Formula	C ₂₆ H ₄₂ O ₈	
Molecular Weight	482.6 g/mol	
CAS Number	50906-51-9	
Classification	Terpene Glycoside	

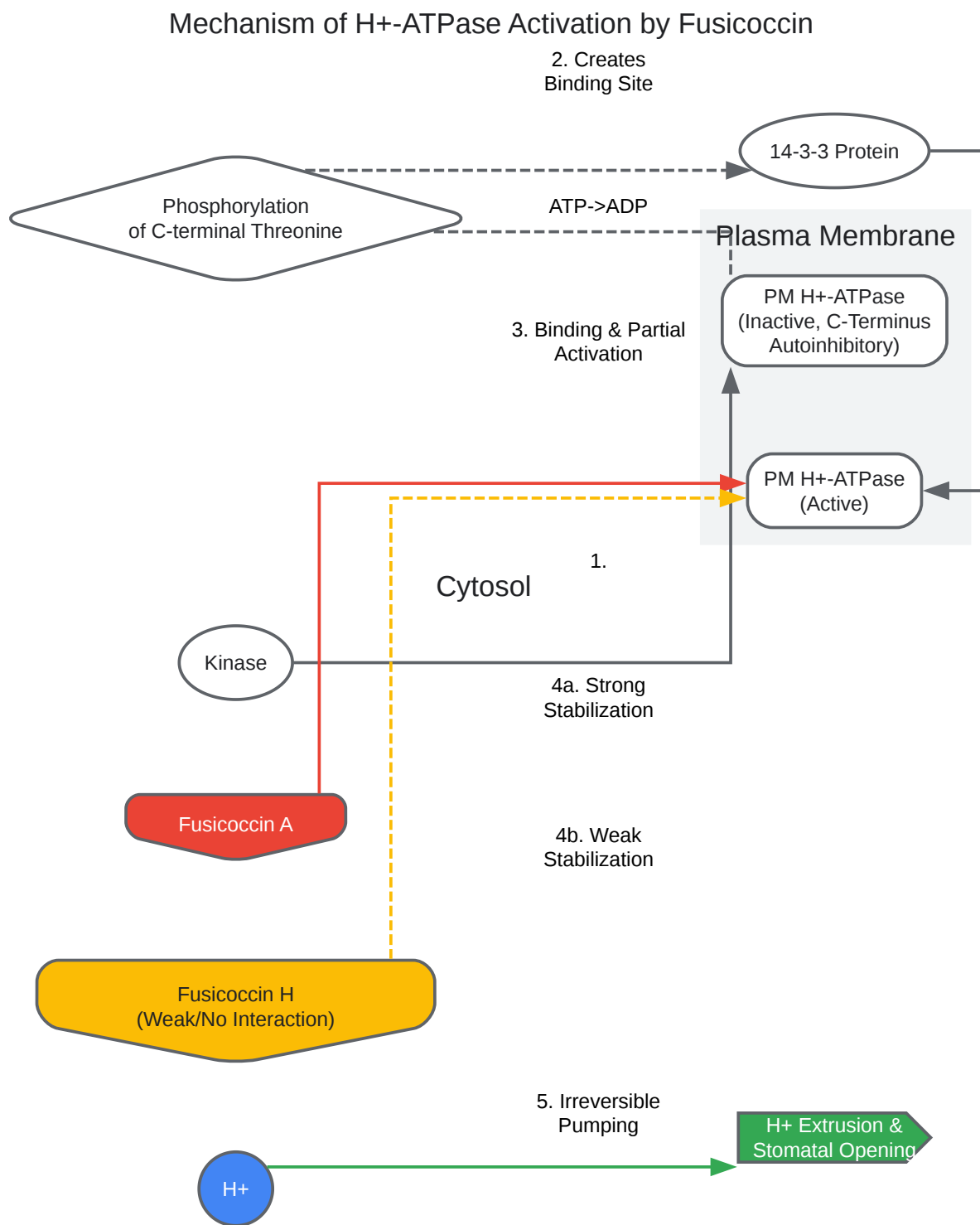
Biological Activity and Mechanism of Action

The biological activity of fusicoccins is primarily mediated by their ability to stabilize the protein-protein interaction (PPI) between the plasma membrane (PM) H⁺-ATPase and regulatory 14-3-3 proteins. This stabilization locks the H⁺-ATPase in a permanently active state, leading to proton extrusion, membrane hyperpolarization, and a cascade of physiological effects, most notably the irreversible opening of stomata, which causes wilting in plants.

Fusicoccin H, however, is a weak effector of this system. Studies comparing various fusicoccin analogues have demonstrated that FC-H has little to no effect on plant growth, stomatal opening, or photosynthesis. This lack of activity is attributed to its structural differences from FC-A, particularly its increased hydrophilicity, which likely results in a significantly weaker binding affinity for the 14-3-3/H⁺-ATPase ternary complex.

Signaling Pathway: Fusicoccin-Mediated H⁺-ATPase Activation

The following diagram illustrates the established signaling pathway for active fusicoccins like FC-A. **Fusicoccin H** fails to effectively complete the final stabilization step.



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Caption: Fusicoccin signaling pathway at the plasma membrane.

Experimental Protocols

Detailed experimental protocols are critical for reproducing and building upon existing research. Below are methodologies derived from studies involving the isolation and functional analysis of fusicoccins.

Isolation and Identification of Fusicoccin H

Fusicoccin H was first isolated from the culture filtrates of *Phomopsis amygdali*. The general workflow involves large-scale fermentation, extraction, and chromatographic separation.

Methodology:

- **Fermentation:** *P. amygdali* is cultured in a suitable liquid medium on a pilot plant scale to generate sufficient biomass and secondary metabolites.
- **Extraction:** The culture filtrate is acidified and extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined, dried (e.g., over anhydrous Na_2SO_4), and evaporated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to multiple rounds of column chromatography. A typical sequence involves:
 - Initial separation on a silica gel column using a gradient of methanol in chloroform.
 - Fractions containing fusicoccanes are identified by thin-layer chromatography (TLC).
 - Further purification of relevant fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate minor metabolites like **Fusicoccin H**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known standards and previously published data.

Assay for Stomatal Opening and Plant Growth

The biological inactivity of **Fusicoccin H** is often demonstrated in contrast to the potent effects of Fusicoccin A.

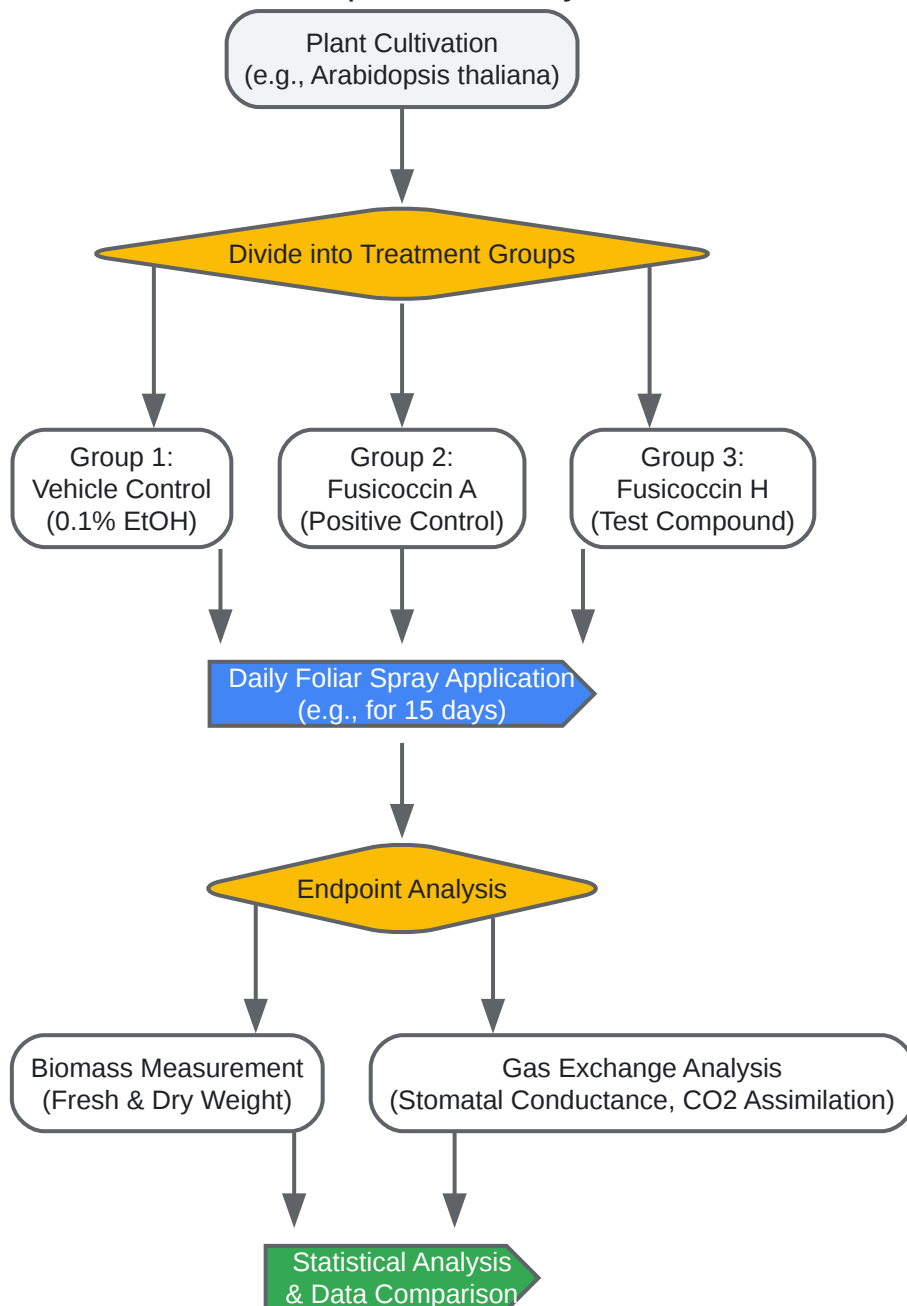
Methodology:

- **Plant Material:** Arabidopsis thaliana plants are typically used. They are grown under controlled conditions (e.g., 16h light/8h dark cycle, 22°C) with sufficient water.
- **Treatment:** Ten-day-old plants are sprayed daily with a chemical solution containing the test compound (e.g., 0.3–30 µM **Fusicoccin H** or Fusicoccin A) dissolved in a vehicle like 0.1% ethanol. Control plants are treated with the vehicle alone.
- **Growth Measurement:** After a set period (e.g., at age 25 days), plants are harvested. The aboveground fresh and dry weights of the rosettes are measured and compared between treatment groups.
- **Stomatal Conductance Measurement:** Stomatal opening can be quantified by measuring gas exchange using an infrared gas analyzer. The CO₂ assimilation rate and stomatal conductance are measured on intact leaves before and after treatment to assess the physiological response.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the effects of different fusicoccin analogues on plant physiology.

Workflow for Comparative Analysis of Fusicoccins



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